2-Nitro-4-(trifluoromethyl)benzyl alcohol

Physicochemical Properties Solid-State Chemistry Purification

Researchers requiring electron-deficient aromatic scaffolds face limited options combining -NO2 and -CF3 in optimal ortho/para arrangement. 2-Nitro-4-(trifluoromethyl)benzyl alcohol (CAS 133605-27-3) solves this: • Dual EWG synergy (σp -NO2 +0.78, σp -CF3 +0.54) creates uniquely electron-deficient core for modulating LUMO levels in conjugated materials. • Solid-state (MP 63-65°C) enables precise automated weighing vs. liquid 4-CF3-benzyl alcohol analog (MP 18-20°C). • Stable alcohol intermediate: procure at ≥98% purity, convert to benzyl chloride in situ to avoid lachrymatory reagent storage. Supplied with full QC documentation for R&D and scale-up workflows.

Molecular Formula C8H6F3NO3
Molecular Weight 221.135
CAS No. 133605-27-3
Cat. No. B588507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-4-(trifluoromethyl)benzyl alcohol
CAS133605-27-3
Molecular FormulaC8H6F3NO3
Molecular Weight221.135
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CO
InChIInChI=1S/C8H6F3NO3/c9-8(10,11)6-2-1-5(4-13)7(3-6)12(14)15/h1-3,13H,4H2
InChIKeyFQPWWEYTNHARPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-4-(trifluoromethyl)benzyl alcohol: Overview


2-Nitro-4-(trifluoromethyl)benzyl alcohol (CAS 133605-27-3) is a polyfunctional aromatic alcohol featuring a nitro group (-NO2), a trifluoromethyl group (-CF3), and a benzyl alcohol moiety (-CH2OH) on the same phenyl ring. It is a solid at room temperature with a reported melting point of 63-65°C . The compound is a versatile intermediate used in organic synthesis for constructing complex aromatic molecules, with applications noted in pharmaceutical development, particularly for antimicrobial agents , and materials science . It is commercially available from multiple reputable vendors with purity specifications typically ranging from 95% to 98+% .

Synthetic scaffold Electron-deficient aromatic building block with dual EWGs
Physical form Solid at ambient temperature simplifies accurate weighing and handling
Functional handles -NO₂, -CF₃, -CH₂OH for orthogonal derivatization pathways
Application context May support synthesis of antimicrobial agents and functional materials

2-Nitro-4-(trifluoromethyl)benzyl alcohol: Physicochemical Differentiation


Generic substitution fails for 2-nitro-4-(trifluoromethyl)benzyl alcohol due to its unique combination of two powerful electron-withdrawing groups (EWGs) in a specific regiochemical arrangement. The ortho-nitro and para-trifluoromethyl substituents synergistically create a highly electron-deficient aromatic ring, a property not replicable by simpler benzyl alcohol analogs that lack one or both groups. The Hammett substituent constants (σp) for -CF3 (+0.54) and -NO2 (+0.78) indicate their strong electron-withdrawing nature [1], and their combined effect on this scaffold is crucial for directing electrophilic aromatic substitution and influencing the reactivity of the benzylic alcohol for downstream functionalization . This unique electronic profile directly translates to quantifiable differences in key physicochemical properties, such as lipophilicity and solid-state behavior, which are critical for purification, formulation, and further synthetic steps.

Missing ortho-nitro group

Absence removes strong electron-withdrawing effect, altering electrophilic substitution pattern.

Positional isomer substitution

Different regiochemistry of -NO₂ and -CF₃ may shift directing effects, leading to different reaction outcomes.

Non-nitrated analog (e.g., 4-(trifluoromethyl)benzyl alcohol)

Liquid at room temperature, complicating solid-phase handling and precise weighing workflows.

2-Nitro-4-(trifluoromethyl)benzyl alcohol: Quantitative Evidence


Melting Point vs Non-Nitrated Analog

The presence of the nitro group on 2-nitro-4-(trifluoromethyl)benzyl alcohol results in a significantly higher melting point compared to its non-nitrated analog, 4-(trifluoromethyl)benzyl alcohol. This is a key differentiator for handling and purification. The target compound is a solid at room temperature, while the comparator is typically a liquid or low-melting solid .

Melting Point
Reported
63–65 °C vs. 18–20 °C
~43–47 °C higher
Supports solid-phase isolation and accurate weighing
Comparator: 4-(trifluoromethyl)benzyl alcohol
Physicochemical Properties Solid-State Chemistry Purification

Lipophilicity vs Non-Nitrated Analog

The addition of the ortho-nitro group to the 4-(trifluoromethyl)benzyl alcohol scaffold increases the compound's lipophilicity. This is demonstrated by a higher calculated octanol-water partition coefficient (LogP). This change can influence membrane permeability and solubility profiles in biological systems [1][2].

Lipophilicity
Reported
LogP 2.63
Suggests measurable shift in lipophilicity vs. non-nitrated analog
Calculated LogP; comparator ~2.1–2.2; evaluate in biological system
Lipophilicity ADME Drug Design

Purity vs Chloro Analog

The benzyl alcohol derivative is commercially available at a comparable purity grade to its benzyl chloride analog, offering no significant compromise in initial building block quality. However, the target alcohol provides a distinct and less corrosive handle for further derivatization .

Commercially Available Purity
Specification review
≥97%
Comparable purity to benzyl chloride analog with less corrosive handling
Supplier specification; verify batch COA
Purity Quality Control Sourcing

Electron-Withdrawing Effect vs Non-Nitrated Analog

The ortho-nitro group is a much stronger electron-withdrawing group (EWG) than the hydrogen atom it replaces in 4-(trifluoromethyl)benzyl alcohol. This is quantified by the Hammett substituent constant (σp), which is +0.78 for -NO2 versus 0.00 for -H [1]. This results in a significantly more electron-deficient aromatic ring, which alters its reactivity in electrophilic aromatic substitution and the acidity of the benzylic protons .

Electron-Withdrawing Strength
Class-level
σp +0.78 (-NO₂) vs. σp 0.00 (-H)
Substantially stronger EWG
Dictates reactivity patterns in electrophilic substitution
Hammett constants; class-level inference
Electronic Effects Structure-Activity Relationship Reactivity

2-Nitro-4-(trifluoromethyl)benzyl alcohol: Application Scenarios


Synthesis of High-Lipophilicity Pharmacophores

For medicinal chemistry projects where the target binding pocket is hydrophobic, 2-nitro-4-(trifluoromethyl)benzyl alcohol (LogP 2.63) is a preferred building block over the non-nitrated analog 4-(trifluoromethyl)benzyl alcohol (LogP 2.1-2.2) [1]. This increase in lipophilicity, confirmed by comparative LogP data, may enhance membrane permeability and target engagement for derived compounds.

Solid-Phase Handling in Parallel Synthesis

Its solid state at room temperature (MP 63-65°C) provides a distinct operational advantage over the liquid 4-(trifluoromethyl)benzyl alcohol analog (MP 18-20°C) . This allows for easier, more accurate dispensing and weighing in automated or parallel synthesis workflows, a critical factor for high-throughput experimentation and process chemistry.

Non-Corrosive Benzyl Halide Precursor

When the benzyl chloride functionality is ultimately required, the alcohol can serve as a stable, less corrosive, and more easily handled storage intermediate. It can be procured at comparable high purity (97%+) to the benzyl chloride analog and then readily converted to the reactive halide in situ via standard methods, minimizing exposure to lachrymatory reagents during the synthesis workflow.

Electron-Deficient Aromatic System Synthesis

As a building block for materials science and organic electronics, this compound provides a scaffold pre-functionalized with two powerful electron-withdrawing groups. The presence of both the -NO2 (σp = +0.78) and -CF3 (σp = +0.54) groups creates a significantly electron-deficient core, which is essential for modulating the electronic properties (e.g., lowering LUMO levels) of final conjugated materials [2].

Application
Selection Property
Validation Focus
Synthesis of high-lipophilicity pharmacophores
Elevated LogP relative to non-nitrated analog
Lipophilicity-membrane permeability context
Solid-phase parallel synthesis workflows
Solid-state form at ambient temperature
Accurate dispensing and automated handling
Non-corrosive benzyl halide precursor storage
High purity comparable to benzyl chloride analog
In-situ activation and purity retention context
Electron-deficient aromatic systems for materials
Dual electron-withdrawing scaffold (-NO₂, -CF₃)
Electronic property modulation (LUMO) context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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